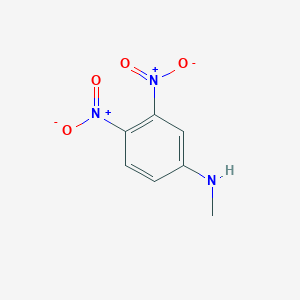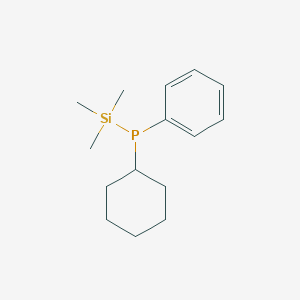
Cyclohexyl(phenyl)(trimethylsilyl)phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexyl(phenyl)(trimethylsilyl)phosphane is a tertiary phosphine compound characterized by the presence of cyclohexyl, phenyl, and trimethylsilyl groups attached to a phosphorus atom. Tertiary phosphines are widely studied due to their applications in catalysis, organic synthesis, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclohexyl(phenyl)(trimethylsilyl)phosphane can be synthesized through the reaction of chlorophosphines with Grignard reagents. For instance, the interaction of chlorophosphines with cyclohexylmagnesium bromide, phenylmagnesium bromide, and trimethylsilylmagnesium chloride can yield the desired product . The reaction typically occurs under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates.
Industrial Production Methods
Industrial production of tertiary phosphines often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexyl(phenyl)(trimethylsilyl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphorus atom acts as a nucleophile.
Coordination: The compound can coordinate with transition metals to form metal-phosphine complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Coordination: Transition metals like palladium, platinum, and rhodium are used to form metal-phosphine complexes.
Major Products
Phosphine Oxides: Formed through oxidation reactions.
Substituted Phosphines: Result from nucleophilic substitution reactions.
Metal-Phosphine Complexes: Formed through coordination with transition metals.
Applications De Recherche Scientifique
Cyclohexyl(phenyl)(trimethylsilyl)phosphane has several scientific research applications:
Catalysis: It is used as a ligand in transition metal-catalyzed reactions, such as cross-coupling and hydrogenation.
Organic Synthesis: The compound is employed in the synthesis of complex organic molecules.
Materials Science: It is used in the preparation of functional materials, including polymers and nanomaterials.
Biology and Medicine:
Mécanisme D'action
The mechanism of action of cyclohexyl(phenyl)(trimethylsilyl)phosphane involves its ability to act as a ligand and coordinate with transition metals. The phosphorus atom donates electron density to the metal center, stabilizing the metal complex and facilitating various catalytic processes. The molecular targets include transition metal centers, and the pathways involved are primarily related to coordination chemistry and catalysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A widely used tertiary phosphine with three phenyl groups.
Tris(trimethylsilyl)phosphine: Contains three trimethylsilyl groups attached to phosphorus.
Cyclohexylphosphine: Contains three cyclohexyl groups attached to phosphorus.
Uniqueness
Cyclohexyl(phenyl)(trimethylsilyl)phosphane is unique due to the combination of cyclohexyl, phenyl, and trimethylsilyl groups, which impart distinct steric and electronic properties. This unique structure allows it to participate in specific catalytic processes and form stable metal complexes that are not achievable with other tertiary phosphines.
Propriétés
Numéro CAS |
59877-25-7 |
|---|---|
Formule moléculaire |
C15H25PSi |
Poids moléculaire |
264.42 g/mol |
Nom IUPAC |
cyclohexyl-phenyl-trimethylsilylphosphane |
InChI |
InChI=1S/C15H25PSi/c1-17(2,3)16(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4,6-7,10-11,15H,5,8-9,12-13H2,1-3H3 |
Clé InChI |
RXAUSIZVEAFDFC-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)P(C1CCCCC1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


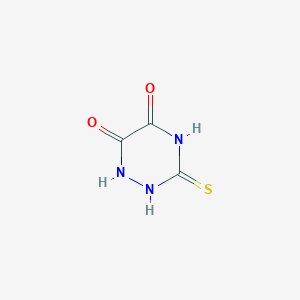
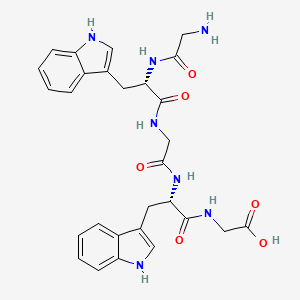



![N-[3-(Hexyloxy)phenyl]-2-iodobenzamide](/img/structure/B14603767.png)
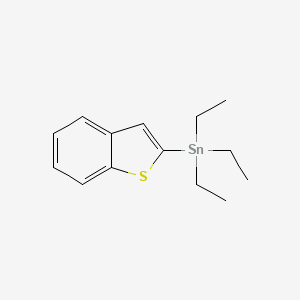



![1-[(1-Ethoxycyclopropyl)ethynyl]-4-methoxybenzene](/img/structure/B14603806.png)
